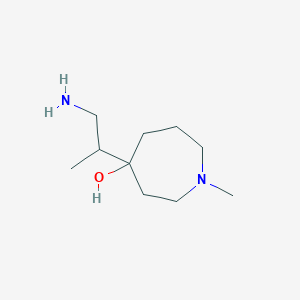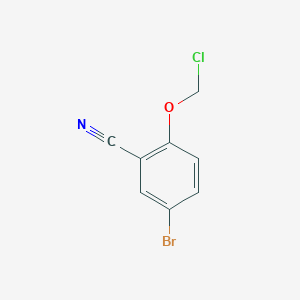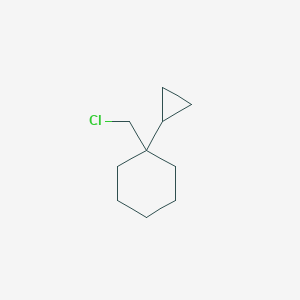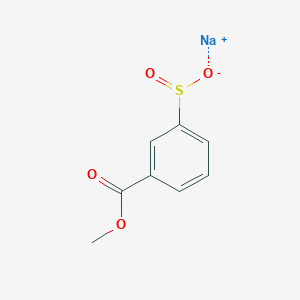
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is an organosulfur compound with the molecular formula C₈H₇NaO₄S and a molecular weight of 222.19 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate can be synthesized through various methods. One common synthetic route involves the sulfonation of methyl benzoate followed by neutralization with sodium hydroxide . The reaction conditions typically include the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid, and the reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives. These products have diverse applications in chemical synthesis and industrial processes .
Aplicaciones Científicas De Investigación
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of sodium 3-(methoxycarbonyl)benzene-1-sulfinate involves its ability to act as a sulfonating, sulfenylating, or sulfinylating reagent. It can form sulfonyl radicals under specific conditions, which then participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application .
Comparación Con Compuestos Similares
Similar Compounds
Sodium 3,5-bis(methoxycarbonyl)benzene-1-sulfonate: This compound has similar sulfonate functionality but with additional methoxycarbonyl groups, making it more reactive in certain reactions.
Sodium dimethyl 5-sulphonatoisophthalate: Another related compound with sulfonate groups, used in similar applications but with different reactivity profiles.
Uniqueness
Sodium 3-(methoxycarbonyl)benzene-1-sulfinate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility and reactivity make it a valuable compound in both research and industrial applications .
Propiedades
Fórmula molecular |
C8H7NaO4S |
|---|---|
Peso molecular |
222.20 g/mol |
Nombre IUPAC |
sodium;3-methoxycarbonylbenzenesulfinate |
InChI |
InChI=1S/C8H8O4S.Na/c1-12-8(9)6-3-2-4-7(5-6)13(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
Clave InChI |
NNWFKADHPPDHLM-UHFFFAOYSA-M |
SMILES canónico |
COC(=O)C1=CC(=CC=C1)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


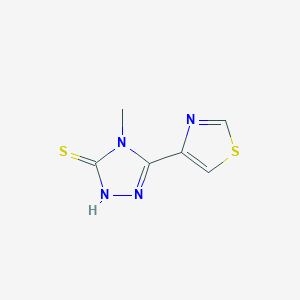
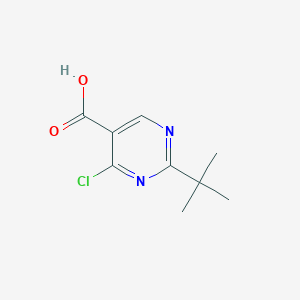
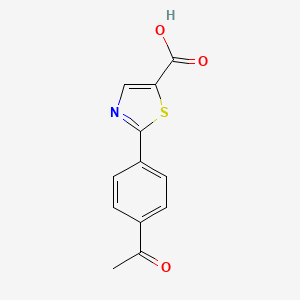
![N-[(2-Methylpyrrolidin-2-yl)methyl]acetamide](/img/structure/B13187552.png)
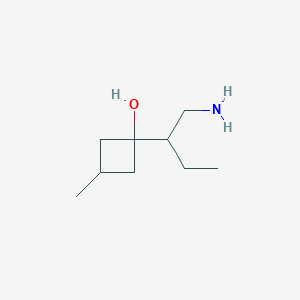
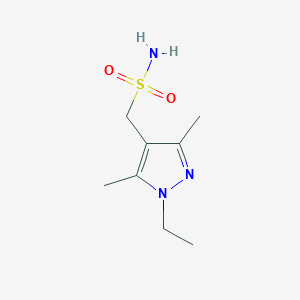
methanol](/img/structure/B13187568.png)
![2-[(4-Methylpiperazin-1-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13187573.png)
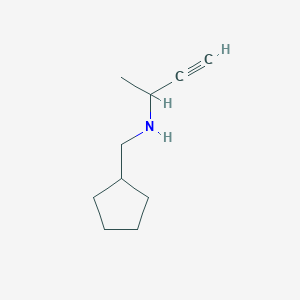

![N-[2-(Piperidin-3-yl)ethyl]cyclohexanesulfonamide](/img/structure/B13187599.png)
